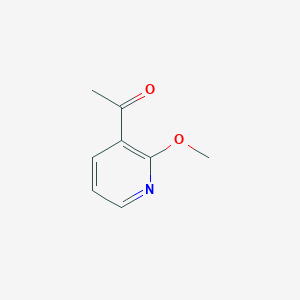

1-(2-Methoxypyridin-3-YL)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxypyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6(10)7-4-3-5-9-8(7)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYKURWXKUIHDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10563055 | |

| Record name | 1-(2-Methoxypyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131674-40-3 | |

| Record name | 1-(2-Methoxy-3-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131674-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methoxypyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Methoxypyridin-3-YL)ethanone (CAS 131674-40-3): A Key Building Block in Modern Medicinal Chemistry

This guide provides a comprehensive technical overview of 1-(2-methoxypyridin-3-yl)ethanone, a pivotal heterocyclic ketone that has garnered significant attention in the field of drug discovery and development. Its strategic substitution pattern makes it a versatile synthon for the construction of complex molecular architectures, particularly for the generation of targeted therapeutics. This document is intended for researchers, medicinal chemists, and process development scientists, offering in-depth insights into its synthesis, characterization, reactivity, and applications, with a focus on the rationale behind the chemical strategies employed.

Introduction: The Strategic Importance of a Substituted Pyridine

The pyridine scaffold is a ubiquitous motif in pharmaceuticals, owing to its ability to engage in a variety of intermolecular interactions, including hydrogen bonding and π-stacking, with biological targets.[1] The specific arrangement of a methoxy group at the 2-position and an acetyl group at the 3-position in this compound provides a unique combination of electronic and steric properties. The methoxy group acts as a powerful directing group in electrophilic aromatic substitution and metalation reactions, while the acetyl group offers a reactive handle for a plethora of chemical transformations. This strategic placement of functional groups has made it a sought-after intermediate in the synthesis of high-value compounds, most notably kinase inhibitors for oncology and other therapeutic areas.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses.

| Property | Value | Source |

| CAS Number | 131674-40-3 | [2] |

| Molecular Formula | C₈H₉NO₂ | [2] |

| Molecular Weight | 151.16 g/mol | [2] |

| Appearance | Not explicitly stated, likely a solid or oil | - |

| Storage | Room temperature, dry | [2] |

Spectroscopic Characterization:

While a comprehensive, publicly available spectral dataset from a single peer-reviewed source is elusive, data can be inferred from related structures and supplier information.

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.9-4.1 ppm), the acetyl group (a singlet around 2.5-2.7 ppm), and three aromatic protons on the pyridine ring, exhibiting distinct coupling patterns (doublets and a doublet of doublets) in the aromatic region (typically 7.0-8.5 ppm).

-

¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the eight distinct carbon atoms, including the carbonyl carbon (typically in the 195-205 ppm region), the carbons of the pyridine ring, and the methyl carbons of the acetyl and methoxy groups.

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, typically found in the range of 1680-1700 cm⁻¹. Other characteristic bands for C-O, C-N, and aromatic C-H stretching will also be present.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (151.16 g/mol ). Fragmentation patterns can provide further structural information.

Synthesis Strategies: Accessing the Core Scaffold

The most logical and widely practiced approach for the synthesis of this compound is through the directed ortho-metalation of 2-methoxypyridine. This strategy leverages the coordinating ability of the methoxy group to direct a strong base to deprotonate the adjacent C-3 position with high regioselectivity.

Directed ortho-Metalation Pathway

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic and heteroaromatic systems.[3] The methoxy group in 2-methoxypyridine is a moderately strong directing group, facilitating the removal of the C-3 proton by a strong lithium amide base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[1][4] The resulting 3-lithio-2-methoxypyridine intermediate is then quenched with a suitable acetylating agent.

Diagram of the Directed ortho-Metalation Workflow

Caption: Synthetic workflow for this compound via directed ortho-metalation.

Experimental Protocol: A Representative Procedure

The following is a generalized, yet detailed, protocol based on established principles of directed ortho-metalation of methoxypyridines.[1][4] Note: This is a representative procedure and should be optimized for specific laboratory conditions.

Materials:

-

2-Methoxypyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Diisopropylamine or 2,2,6,6-Tetramethylpiperidine

-

N,N-Dimethylacetamide or Acetyl Chloride

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Step-by-Step Methodology:

-

Preparation of the Lithium Amide Base (LDA or LiTMP):

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) or 2,2,6,6-tetramethylpiperidine (1.1 equivalents) in anhydrous THF.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe.

-

Stir the solution at -78 °C for 30 minutes to ensure complete formation of the lithium amide base. Causality: Pre-forming the bulkier lithium amide base is crucial to prevent nucleophilic addition of n-BuLi to the pyridine ring.

-

-

Directed ortho-Lithiation:

-

To the freshly prepared LDA or LiTMP solution at -78 °C, add a solution of 2-methoxypyridine (1.0 equivalent) in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the lithiation can be monitored by quenching an aliquot with D₂O and analyzing by ¹H NMR. Trustworthiness: Maintaining a low temperature is critical to prevent decomposition of the lithiated intermediate and potential side reactions.

-

-

Acetylation (Quench):

-

Slowly add N,N-dimethylacetamide (1.2 equivalents) or freshly distilled acetyl chloride (1.2 equivalents) to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature overnight. Expertise: N,N-Dimethylacetamide is often a milder and more selective acetylating agent for organolithium species compared to the highly reactive acetyl chloride, which can sometimes lead to over-addition or other side products.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a versatile substrate for a wide range of chemical transformations.

Diagram of Key Reactions

Caption: Key reaction pathways for the functionalization of this compound.

-

Reactions at the Carbonyl Group: The acetyl group can undergo standard ketone chemistry, including reduction to the corresponding alcohol, condensation reactions (e.g., aldol or Claisen-Schmidt) to form larger carbon skeletons, and reductive amination to introduce nitrogen-containing substituents.

-

Modification of the Pyridine Ring: The pyridine ring can be further functionalized. For instance, the methoxy group can be cleaved to reveal a pyridone, or the ring can be halogenated to enable subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

This compound is a crucial intermediate in the synthesis of several clinical and preclinical kinase inhibitors. Its structure is often embedded within the core of these complex molecules, highlighting its importance in establishing the necessary pharmacophoric features for potent and selective kinase inhibition.

Intermediate in the Synthesis of PI3K/mTOR Inhibitors

The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5] Several dual PI3K/mTOR inhibitors utilize a substituted pyridine core derived from this compound.

-

Omipalisib (GSK2126458): This potent PI3K/mTOR inhibitor features a complex heterocyclic system where the 2-methoxy-3-aminopyridine moiety, derived from this compound, is a key component.[6][7][8] The synthesis involves the transformation of the acetyl group into an amine, which is then elaborated to form the final sulfonamide-linked structure.[6]

-

PF-04691502: This is another dual PI3K/mTOR inhibitor where the 6-(6-methoxypyridin-3-yl) fragment is a central feature.[9][10] The synthesis of this molecule also relies on the functionalization of a 3-substituted-2-methoxypyridine precursor.

Scaffold for Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.[11] The substituted pyridine motif is also found in some Aurora kinase inhibitors, where it can contribute to the specific interactions within the ATP-binding pocket of the enzyme.

Conclusion and Future Perspectives

This compound is a prime example of a "smart" building block in medicinal chemistry. Its pre-installed and strategically positioned functional groups allow for efficient and regioselective synthetic elaborations, significantly streamlining the synthesis of complex drug candidates. The continued importance of kinase inhibitors in oncology and other diseases ensures that this versatile intermediate will remain a valuable tool for drug discovery scientists. Future research may focus on developing more efficient and scalable syntheses of this compound and exploring its utility in the synthesis of inhibitors for other target classes. The principles of directed ortho-metalation, which are central to its synthesis, will undoubtedly continue to be a cornerstone of modern heterocyclic chemistry.

References

- GSK 2126458, Omipalisib, PI3K/mTOR inhibitor. New Drug Approvals. [Link]

- Mongin, F., & Quéguiner, G. (2003). Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization?. The Journal of Organic Chemistry, 68(6), 2243–2247. [Link]

- Request PDF. (2008).

- This compound. MySkinRecipes. [Link]

- Al-Zoubi, R. M., & Al-Jaber, H. Y. (2020). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 25(15), 3456. [Link]

- Dyadyuchenko, M. A., & Fisyuk, A. S. (2018). Synthesis and transformations of 3-acetylpyridine-2(1H)-thiones. Chemistry of Heterocyclic Compounds, 54(5), 450-459. [Link]

- Cheng, H., et al. (2010). Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04691502 through Structure Based Drug Design. MedChemComm, 1(1), 41-45. [Link]

- Zhang, M., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology, 13, 881515. [Link]

- Liu, Q., & Gui, L. (2018). Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold. European Journal of Medicinal Chemistry, 145, 76-88. [Link]

- Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. [Link]

- Directed (ortho)

- Omipalisib. PubChem. [Link]

- Directed ortho metal

- Lima, L. M., et al. (2023). Design, Synthesis and Phenotypic Profiling of Simplified Gedatolisib Analogues. Pharmaceuticals, 16(2), 195. [Link]

- Cheng, H., et al. (2018). Discovery of the highly potent PI3K/mTOR dual inhibitor PF-04691502 through structure based drug design. MedChemComm, 9(11), 1838-1843. [Link]

Sources

- 1. Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. Omipalisib | C25H17F2N5O3S | CID 25167777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. rsc.org [rsc.org]

- 10. Discovery of the highly potent PI3K/mTOR dual inhibitor PF-04691502 through structure based drug design - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. Design, Synthesis and Phenotypic Profiling of Simplified Gedatolisib Analogues - PMC [pmc.ncbi.nlm.nih.gov]

1-(2-Methoxypyridin-3-YL)ethanone molecular weight

An In-depth Technical Guide to the Molecular Weight of 1-(2-Methoxypyridin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise determination of molecular weight is a cornerstone of chemical and pharmaceutical sciences, ensuring the identity, purity, and stoichiometric integrity of synthesized compounds. This guide provides a comprehensive technical overview of the molecular weight of this compound, a pivotal intermediate in modern drug discovery.[1] We will delve beyond the theoretical value to explore the multi-faceted analytical methodologies required for its empirical validation. This document details the causality behind experimental choices in mass spectrometry and NMR spectroscopy, presents self-validating protocols, and offers a framework for the rigorous characterization of this and similar heteroaromatic ketones.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative that serves as a critical building block in medicinal chemistry. Its structural motifs—a methoxypyridine ring and a reactive carbonyl group—make it a valuable precursor for the synthesis of complex, biologically active molecules.[1] It is frequently employed as a key intermediate in the development of kinase inhibitors for oncology, as well as agents targeting neurological and inflammatory diseases.[1]

In the highly regulated field of drug development, the unequivocal confirmation of a starting material's identity is non-negotiable. The molecular weight is the most fundamental of these identifiers. An accurate molecular weight confirms the correct elemental composition, validates the success of a synthetic step, and is essential for all subsequent quantitative applications, from reaction stoichiometry to formulation.

Core Physicochemical & Structural Properties

The foundational data for this compound is summarized below. The theoretical molecular weight is calculated from its elemental composition, based on the atomic weights of its constituent atoms.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₂ | [1][3] |

| Calculated Molecular Weight | 151.16 g/mol | [1][3] |

| CAS Number | 131674-40-3 | [1][3][4] |

| IUPAC Name | 1-(2-methoxy-3-pyridinyl)ethanone | |

| Physical Form | Liquid | [3] |

| Purity (Typical) | ≥98% | [1][3] |

| InChI Key | JOYKURWXKUIHDB-UHFFFAOYSA-N | [3] |

Experimental Determination and Structural Validation

While the theoretical molecular weight is a calculated value, its empirical confirmation requires sophisticated analytical techniques. A multi-pronged approach, primarily utilizing mass spectrometry and nuclear magnetic resonance spectroscopy, is essential for providing irrefutable evidence of both molecular weight and isomeric structure.

Mass Spectrometry (MS): The Direct Measurement of Mass

Mass spectrometry is the cornerstone technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions in the gas phase.[2][5] For a molecule like this compound, high-resolution mass spectrometry (HRMS) is the preferred method as it provides an accurate mass measurement, which can confirm the elemental formula.[6][7]

-

Ionization Technique: Electrospray Ionization (ESI) is often chosen for this type of molecule. It is a "soft" ionization technique that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. This simplifies the spectrum, making the molecular ion peak easy to identify. The expected m/z for the [M+H]⁺ ion of C₈H₉NO₂ would be approximately 152.0657.

-

Analyzer: An Orbitrap or Time-of-Flight (TOF) analyzer is selected for its high resolution and mass accuracy, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.[6]

Caption: High-Resolution Mass Spectrometry workflow for molecular weight validation.

-

Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of HPLC-grade acetonitrile and deionized water containing 0.1% formic acid. The formic acid aids in the protonation of the molecule.

-

Instrument Calibration: Calibrate the high-resolution mass spectrometer according to the manufacturer's protocol using a known calibration standard mixture. Ensure mass accuracy is within 5 ppm.

-

Method Setup:

-

Ionization Mode: ESI, Positive.

-

Scan Range: m/z 100-500.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Infusion Rate: 5 µL/min.

-

-

Sample Infusion: Infuse the sample solution directly into the ESI source using a syringe pump.

-

Data Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and a high-quality averaged spectrum.

-

Data Analysis:

-

Identify the most abundant peak in the spectrum. For this compound, this should correspond to the [M+H]⁺ ion.

-

Use the instrument software to calculate the elemental composition from the measured accurate mass of this ion.

-

Confirm that the calculated formula matches C₈H₉NO₂ and that the mass error is below 5 ppm.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation

While MS directly provides the molecular weight, NMR spectroscopy provides the detailed structural map of the molecule.[8] By confirming the connectivity of the atoms, NMR validates the specific isomer and, by extension, the molecular formula from which the molecular weight is calculated. For a substituted pyridine, both ¹H and ¹³C NMR are indispensable.[9][10]

-

¹H NMR: This experiment confirms the number and environment of all protons. We expect to see signals corresponding to the acetyl methyl group (-CH₃), the methoxy methyl group (-OCH₃), and the three distinct protons on the pyridine ring. The chemical shifts and coupling constants (J-values) between the ring protons provide definitive information about their relative positions (ortho, meta, para).[9]

-

¹³C NMR: This experiment confirms the presence of all eight carbon atoms in unique chemical environments, including the carbonyl carbon of the ketone, the carbons of the pyridine ring, and the two methyl carbons.

-

2D NMR (COSY, HSQC/HMBC): For unambiguous assignment, 2D NMR experiments are often employed. A COSY spectrum would show correlations between coupled protons on the pyridine ring, while HSQC and HMBC spectra would link protons to their directly attached (one-bond) and more distant (two- or three-bond) carbons, respectively.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[9]

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer (e.g., 400 MHz).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of ~12 ppm, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, spectral width of ~220 ppm, relaxation delay of 2 seconds.

-

-

Data Processing and Interpretation:

-

Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Analyze the chemical shifts (ppm), multiplicities (singlet, doublet, etc.), and coupling constants (Hz) to assign signals to specific protons and carbons in the molecule. Compare the observed spectrum with expected values for the proposed structure.

-

| Group | ¹H Signal (ppm, multiplicity) | ¹³C Signal (ppm) |

| Acetyl -CH₃ | ~2.6 (singlet, 3H) | ~25-30 |

| Methoxy -OCH₃ | ~4.0 (singlet, 3H) | ~55-60 |

| Pyridine -H | ~7.0-8.5 (3 distinct multiplets) | ~110-165 |

| Ketone C=O | N/A | ~195-200 |

| Note: These are approximate chemical shift values and can vary based on solvent and other factors. |

Conclusion: A Synthesis of Analytical Evidence

The molecular weight of this compound is definitively established as 151.16 g/mol . This value, while simple to calculate theoretically, requires rigorous empirical validation in a scientific or industrial setting. The combination of high-resolution mass spectrometry, which provides an accurate mass and confirms the elemental formula, and NMR spectroscopy, which elucidates the precise atomic connectivity, constitutes a self-validating system. This dual-pronged analytical approach ensures the identity, purity, and quality of this critical pharmaceutical intermediate, underpinning the reliability and reproducibility of the drug development process.

References

- Puddington, I. E. (1947). THE DETERMINATION OF MOLECULAR WEIGHT. Canadian Journal of Research, 25b(1), 1-6. [Link]

- MySkinRecipes. This compound. Product Page. [Link]

- Chemsigma. This compound [131674-40-3]. Product Page. [Link]

- Polymer Science Learning Center.

- Impact Analytical.

- Chemistry LibreTexts. (2022, August 28). 2.

- PubChem. 1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one. [Link]

- Schwarz, M., Trška, P., & Kuthan, J. (1989). NMR spectroscopic investigation of p-substituted 2,4,4,6-tetraphenyl-1,4-dihydropyridines and their oxa and thia analogues.

- University of York.

- Shanghai Udchem Agricultural Technology Co., Ltd. 1-(2-methoxy-4-pyridinyl)-Ethanone. [Link]

- Journal of the American Chemical Society.

- Google Patents. Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd. [Link]

- Scribd. Determination of Molecular Weight by Mass Spectros. [Link]

- Google Patents.

- PubChem. 2,2,2-Trifluoro-1-(3-methoxypyridin-2-YL)ethan-1-one. [Link]

- ACS Public

Sources

- 1. This compound [myskinrecipes.com]

- 2. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 3. This compound | 131674-40-3 [sigmaaldrich.com]

- 4. This compound [131674-40-3] | Chemsigma [chemsigma.com]

- 5. vanderbilt.edu [vanderbilt.edu]

- 6. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]

- 7. scribd.com [scribd.com]

- 8. smbstcollege.com [smbstcollege.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 1-(2-Methoxypyridin-3-YL)ethanone

Prepared by: Senior Application Scientist, Chemical Synthesis & Analysis Division

Introduction: A Versatile Heterocyclic Building Block

1-(2-Methoxypyridin-3-YL)ethanone (CAS No. 131674-40-3) is a substituted pyridine derivative that has garnered significant interest within the pharmaceutical and agrochemical research sectors. Its strategic placement of a methoxy group and a reactive acetyl moiety on the pyridine ring makes it a valuable intermediate for constructing more complex molecular architectures.[1] Specifically, it serves as a key building block in the synthesis of novel kinase inhibitors for oncological applications, as well as compounds targeting neurological and inflammatory diseases.[1]

This guide provides a comprehensive overview of the known and predicted physical properties of this compound. As a Senior Application Scientist, my objective is not merely to present data, but to provide context on how this information is generated and utilized in a modern research and development setting. This document is intended for researchers, synthetic chemists, and drug development professionals who require a thorough understanding of this compound's physicochemical characteristics for reaction design, process scale-up, formulation, and analytical method development.

Section 1: Core Molecular and Physical Identifiers

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental work. The data presented in Table 1 summarizes the core identifiers for this compound.

| Property | Value | Source(s) |

| IUPAC Name | 1-(2-methoxy-3-pyridinyl)ethanone | [2] |

| Synonyms | 3-Acetyl-2-methoxypyridine | - |

| CAS Number | 131674-40-3 | [1][2][3] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1][2] |

| Physical Form | Liquid (at room temperature) |

Section 2: Key Physicochemical Properties

The behavior of a compound in various physical states and environments dictates its handling, purification, and formulation. The following table details the most critical physicochemical data available for this compound. It is crucial to distinguish between experimentally verified data and computationally predicted values, as the latter provides a useful estimate but must be confirmed in the laboratory.

| Property | Value | Data Type | Source(s) |

| Boiling Point | 62 °C at 9 Torr | Experimental | [4] |

| Density | 1.093 ± 0.06 g/cm³ | Predicted | [4][5] |

| pKa | 1.60 ± 0.10 | Predicted | [4] |

Analysis of Physicochemical Properties

-

Boiling Point: The experimentally determined boiling point of 62 °C at a reduced pressure of 9 Torr indicates that this compound is amenable to purification by vacuum distillation.[4] This technique is essential for heat-sensitive compounds or those with high boiling points at atmospheric pressure, as it allows for vaporization at a lower temperature, thereby preventing thermal decomposition.

-

Density: The predicted density suggests the compound is slightly denser than water.[4][5] While a predicted value, it is a useful parameter for process chemists when planning for phase separations or calculating mass-volume relationships in a reactor.

-

pKa: The predicted pKa of 1.60 is for the protonated pyridine nitrogen.[4] This low value indicates that the pyridine ring is significantly less basic than pyridine itself (pKa ≈ 5.2). This is a critical insight for reaction design; the electron-withdrawing nature of the acetyl group and the electronic influence of the methoxy group reduce the nitrogen's ability to act as a base or nucleophile.

-

Solubility: While quantitative solubility data is not widely published, the molecular structure—possessing a polar carbonyl group, a methoxy ether, and a nitrogen heterocycle—suggests it is a polar aprotic molecule. Therefore, it is expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, acetone, and tetrahydrofuran (THF). Its solubility in non-polar solvents like hexanes is likely limited, a property that can be exploited for purification via precipitation or extraction.

Section 3: Spectroscopic & Spectrometric Characterization Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to reveal distinct signals for each unique proton environment.

-

Pyridine Ring Protons (3H): Three signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons will appear as doublets or doublets of doublets due to coupling with adjacent ring protons. The exact chemical shifts are influenced by the electronic effects of the methoxy and acetyl substituents.

-

Methoxy Protons (-OCH₃, 3H): A sharp singlet, typically in the range of δ 3.8-4.1 ppm.

-

Acetyl Protons (-COCH₃, 3H): A sharp singlet, typically in the range of δ 2.4-2.7 ppm.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region, expected around δ 195-205 ppm.

-

Pyridine Ring Carbons (5C): Five distinct signals in the aromatic region (δ 110-165 ppm). The carbon attached to the methoxy group (C2) would be highly deshielded, while the others will have shifts determined by their position relative to the substituents.

-

Methoxy Carbon (-OCH₃): A signal in the region of δ 55-60 ppm.

-

Acetyl Carbon (-CH₃): A signal in the aliphatic region, expected around δ 25-30 ppm.

-

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is invaluable for identifying key functional groups.

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹. This is one of the most characteristic peaks in the spectrum.

-

C-O Stretch (Methoxy Ether): A strong band is expected around 1250-1200 cm⁻¹ (asymmetric stretch) and 1050-1000 cm⁻¹ (symmetric stretch).

-

C=C and C=N Stretches (Pyridine Ring): Several medium to strong bands are expected in the 1600-1450 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

Electron Ionization Mass Spectrometry (EI-MS) would provide the molecular weight and key fragmentation patterns.

-

Molecular Ion (M⁺•): A peak corresponding to the molecular weight (m/z = 151) should be observed.

-

Key Fragmentation: The most common fragmentation pathway for aryl ketones is the alpha-cleavage, breaking the bond between the carbonyl carbon and the pyridine ring or the carbonyl carbon and the methyl group.

-

Loss of Methyl Radical ([M-15]⁺): A prominent peak at m/z 136, corresponding to the loss of a methyl radical (•CH₃), forming a stable acylium ion.

-

Loss of Acetyl Group ([M-43]⁺): A peak at m/z 108, corresponding to the loss of the acetyl group.

-

Formation of Acetyl Cation: A peak at m/z 43, corresponding to the [CH₃CO]⁺ cation, is also highly probable and could be the base peak.

-

The following diagram illustrates the logical workflow for predicting and interpreting the spectral data for this molecule.

Caption: Logical workflow for predicting spectral features from molecular structure.

Section 4: Standard Methodologies for Physical & Spectral Characterization

To ensure the quality and identity of a synthesized or purchased batch of this compound, a series of standardized analytical protocols must be followed. The following represents a self-validating system for the comprehensive characterization of this compound.

Experimental Workflow Overview

The logical flow of characterization ensures that each step builds upon the last, from basic physical properties to detailed structural confirmation.

Caption: Standard experimental workflow for chemical characterization.

Protocol: Boiling Point Determination (Micro Scale)

This method is suitable for determining the boiling point of small quantities of liquid under vacuum.

-

Preparation: Place a small volume (0.5 - 1.0 mL) of this compound into a small-diameter test tube.

-

Capillary Insertion: Insert a melting point capillary tube (sealed at one end) into the liquid, open end down.

-

Apparatus Setup: Attach the test tube to a thermometer and place it in a heating bath (e.g., a Thiele tube with silicone oil).

-

Heating & Vacuum: Begin heating the bath slowly while connected to a vacuum source with a pressure gauge set to the desired pressure (e.g., 9 Torr).

-

Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube.

-

Equilibrium Point: Slowly cool the apparatus. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

-

Validation: Repeat the heating and cooling cycle at least twice to ensure a reproducible result.

Protocol: Spectroscopic Sample Preparation & Analysis

-

NMR Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Cap the tube and invert several times to ensure homogeneity.

-

Acquire ¹H, ¹³C, and, if necessary, 2D NMR (e.g., COSY, HSQC) spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).[6]

-

-

FT-IR Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean by taking a background spectrum.

-

Place a single drop of the liquid sample directly onto the crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

-

-

Mass Spectrometry Sample Preparation (GC-MS):

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Inject a small volume (e.g., 1 µL) into the Gas Chromatograph-Mass Spectrometer (GC-MS).

-

The GC will separate the compound from any volatile impurities before it enters the mass spectrometer for ionization (typically via Electron Ionization, EI) and analysis.

-

Section 5: Handling, Storage, and Safety

Proper handling and storage are paramount for maintaining the integrity of the compound and ensuring laboratory safety.

-

Safety: Based on available data, this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves, should be worn at all times. All handling should be performed in a well-ventilated chemical fume hood.

-

Storage: The compound should be stored at ambient room temperature in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture or air.[4]

References

- ChemSrc. Ethanone, 1-(2-methoxy-3-pyridinyl)- (9CI).

- Jizhi Med-Tech. 131674-40-3 [this compound 98%].

- MySkinRecipes. 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone.

- PubChem. 1-(4-Amino-6-methoxypyridin-3-YL)ethanone.

- MySkinRecipes. This compound.

- PubChem. 1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one.

- Caplan, J. B., et al. "Comparison of spectral analysis methods for characterizing brain oscillations." Journal of Neuroscience Methods, vol. 153, no. 1, 2006, pp. 95-104.

- PrepChem. Preparation of 3-acetylpyridine.

- Organic Syntheses. 4-Acetylpyridine oxime.

- Google Patents. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride.

- Anderson, J. C., et al. "A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information." Royal Society of Chemistry, 2010.

- Chemsigma. This compound [131674-40-3].

Sources

An In-depth Technical Guide to the Spectral Analysis of 1-(2-Methoxypyridin-3-YL)ethanone

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 1-(2-methoxypyridin-3-yl)ethanone (CAS No. 131674-40-3). As a key intermediate in medicinal chemistry and drug development, particularly in the synthesis of kinase inhibitors for cancer therapy, rigorous structural confirmation is paramount.[1][2] This document serves as a vital resource for researchers, scientists, and quality control professionals, offering a detailed examination of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral characteristics. The methodologies for data acquisition are detailed, and the interpretation of the spectral data is explained based on fundamental chemical principles and substituent effects. This ensures a self-validating framework for the identification and purity assessment of this critical building block.

Introduction: The Chemical and Pharmaceutical Significance

This compound is a substituted pyridine derivative featuring a methoxy group at the C2 position and an acetyl group at the C3 position. Its molecular structure presents reactive handles—the carbonyl group and the activated pyridine ring—that make it a valuable precursor in the synthesis of complex, biologically active molecules.[1] Its application extends from oncology to the development of treatments for neurological and inflammatory diseases, underscoring the need for precise and reliable analytical methods for its characterization.[1]

Compound Profile:

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 1-(2-methoxy-3-pyridinyl)ethanone | |

| CAS Number | 131674-40-3 | [1][3][4] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol |[1] |

This guide will deconstruct the spectral signature of this molecule, providing both the data and the scientific rationale behind its interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. The analysis of both ¹H (proton) and ¹³C NMR spectra provides unambiguous evidence for the connectivity and chemical environment of each atom in this compound.

Note: As definitive, experimentally verified spectra are not consistently published, the following assignments are based on established principles of NMR theory and substituent effects on the pyridine nucleus. These predicted values provide a robust baseline for experimental verification.

¹H NMR Spectroscopy: Proton Environments

The structure of this compound contains nine protons distributed across four distinct chemical environments. The electron-donating methoxy group (-OCH₃) at C2 and the electron-withdrawing acetyl group (-COCH₃) at C3 create a predictable pattern of shielding and deshielding on the pyridine ring protons.

Table 2.1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

|---|---|---|---|---|---|

| H6 | 8.15 - 8.25 | Doublet of doublets (dd) | J(H6-H5) ≈ 5.0, J(H6-H4) ≈ 2.0 | 1H | Deshielded due to proximity to the electronegative nitrogen atom. |

| H4 | 7.80 - 7.90 | Doublet of doublets (dd) | J(H4-H5) ≈ 7.5, J(H4-H6) ≈ 2.0 | 1H | Deshielded by the adjacent electron-withdrawing acetyl group. |

| H5 | 7.00 - 7.10 | Doublet of doublets (dd) | J(H5-H4) ≈ 7.5, J(H5-H6) ≈ 5.0 | 1H | Shielded relative to H4 and H6, positioned between two carbon atoms. |

| -OCH₃ | 3.95 - 4.05 | Singlet (s) | N/A | 3H | Characteristic shift for a methoxy group attached to an aromatic ring. |

| -COCH₃ | 2.55 - 2.65 | Singlet (s) | N/A | 3H | Characteristic shift for a methyl ketone. |

¹³C NMR Spectroscopy: Carbon Skeleton

The ¹³C NMR spectrum reveals the eight unique carbon atoms in the molecule. The chemical shifts are highly indicative of the carbon's functional group and hybridization state.

Table 2.2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C=O | 198.0 - 202.0 | Highly deshielded due to the electronegativity of the oxygen atom (ketone). |

| C2 | 162.0 - 165.0 | Deshielded due to attachment to both nitrogen and an oxygen atom. |

| C6 | 145.0 - 148.0 | Aromatic carbon adjacent to nitrogen, significantly deshielded. |

| C4 | 138.0 - 141.0 | Aromatic carbon deshielded by the adjacent acetyl group. |

| C3 | 125.0 - 128.0 | Aromatic carbon bearing the acetyl group. |

| C5 | 115.0 - 118.0 | Shielded aromatic carbon, influenced by the ortho-methoxy group. |

| -OCH₃ | 53.0 - 55.0 | Typical chemical shift for a methoxy carbon. |

| -COCH₃ | 28.0 - 31.0 | Typical chemical shift for a methyl carbon of a ketone. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 3-4 seconds. Collect 16-32 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) may be required.

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Visualization of NMR Workflow

Caption: Figure 1: Standard NMR Acquisition Workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structural components.

Predicted Electron Ionization (EI) Mass Spectrum

Upon electron ionization, this compound is expected to produce a distinct molecular ion peak and undergo logical fragmentation pathways.

Table 3.1: Predicted Key Fragments in EI-MS

| m/z Value | Ion Assignment | Fragmentation Pathway |

|---|---|---|

| 151 | [C₈H₉NO₂]⁺˙ (M⁺˙) | Molecular Ion |

| 136 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group (α-cleavage). |

| 108 | [M - COCH₃]⁺ | Loss of the acetyl radical (α-cleavage). |

| 120 | [M - OCH₃]⁺ | Loss of a methoxy radical. |

Experimental Protocol for EI-MS

-

Sample Introduction: Introduce a dilute solution of the compound (in a volatile solvent like methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Visualization of EI-MS Workflow

Sources

An In-Depth Technical Guide to 1-(2-Methoxypyridin-3-yl)ethanone: A Key Intermediate in Kinase Inhibitor Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 1-(2-Methoxypyridin-3-yl)ethanone

This compound, with the confirmed IUPAC name This compound , is a pivotal heterocyclic building block in medicinal chemistry. Its strategic importance lies in its role as a key intermediate in the synthesis of a new generation of targeted therapeutics, particularly kinase inhibitors for the treatment of cancer and other proliferative diseases.[1] The unique arrangement of the methoxy, acetyl, and pyridine functionalities within its structure provides a versatile scaffold for the elaboration of complex molecules with high affinity and selectivity for their biological targets. This guide offers a comprehensive overview of its chemical properties, synthesis, and critical role in the development of kinase inhibitors, with a particular focus on the PI3K/mTOR signaling pathway.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug synthesis. These properties influence its reactivity, solubility, and handling characteristics.

| Property | Value | Source |

| IUPAC Name | This compound | Internal |

| Synonyms | 1-(2-methoxy-3-pyridinyl)ethanone | Internal |

| CAS Number | 131674-40-3 | [2] |

| Molecular Formula | C₈H₉NO₂ | [2] |

| Molecular Weight | 151.16 g/mol | [2] |

| Appearance | Not explicitly stated, likely a solid or oil | |

| Solubility | Not explicitly stated, likely soluble in organic solvents |

The reactivity of this compound is largely dictated by the interplay between the electron-donating methoxy group and the electron-withdrawing acetyl group on the pyridine ring. This electronic arrangement influences the susceptibility of the molecule to both electrophilic and nucleophilic attack, making it a versatile synthon for a variety of chemical transformations.[1]

Synthesis of this compound: A Representative Protocol

While multiple synthetic routes to substituted pyridines exist, a common and effective strategy for the synthesis of this compound involves the functionalization of a pre-formed pyridine ring. The following protocol is a representative example based on established methodologies for similar compounds.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Methoxy-3-bromopyridine

-

n-Butyllithium (n-BuLi)

-

N,N-Dimethylacetamide (DMA)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Lithiation: Dissolve 2-methoxy-3-bromopyridine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1 hour to ensure complete lithium-halogen exchange.

-

Acetylation: In a separate flask, dissolve N,N-dimethylacetamide (1.2 eq) in anhydrous diethyl ether.

-

Slowly add the solution of the lithiated pyridine to the N,N-dimethylacetamide solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

Causality Behind Experimental Choices:

-

The use of low temperatures (-78 °C) during lithiation and acetylation is crucial to prevent side reactions and ensure the stability of the organolithium intermediate.

-

Anhydrous conditions are essential as organolithium reagents are highly reactive towards water.

-

N,N-Dimethylacetamide serves as an efficient acetylating agent in this context.

-

Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or byproducts.

The Role of this compound in PI3K/mTOR Inhibitor Synthesis

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[3] Its dysregulation is a hallmark of many cancers, making it a prime target for drug development.[4] Derivatives of this compound have emerged as key components in the design of potent and selective PI3K/mTOR dual inhibitors.[3][5]

The methoxypyridine moiety is often incorporated into the final inhibitor structure to engage in crucial hydrogen bonding interactions with key amino acid residues in the kinase active site, thereby enhancing binding affinity and selectivity.[5]

Synthetic Workflow for a PI3K/mTOR Inhibitor

The following diagram illustrates a generalized synthetic workflow for the construction of a pyridopyrimidine-based PI3K/mTOR inhibitor, where this compound serves as a key starting material.

Mechanism of Action: Targeting the Kinase Hinge Region

Molecular docking studies have provided valuable insights into the binding mode of inhibitors derived from this compound within the ATP-binding pocket of PI3Kα.[5] The nitrogen atom of the pyridine ring often acts as a hydrogen bond acceptor, interacting with the backbone amide of a key hinge residue, such as Val850 in PI3Kα.[5] The methoxy group can also form a hydrogen bond with other residues, like Lys802, further anchoring the inhibitor in the active site.[5] These interactions mimic the binding of the adenine moiety of ATP, effectively blocking the kinase's catalytic activity.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy protons (a singlet around 3.9-4.0 ppm), and the acetyl methyl protons (a singlet around 2.5-2.6 ppm). The coupling patterns of the aromatic protons provide information about their relative positions.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon (typically downfield, >190 ppm), the carbons of the pyridine ring, the methoxy carbon (around 55-60 ppm), and the acetyl methyl carbon (around 25-30 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include:

-

A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching of the ketone.

-

C-H stretching vibrations for the aromatic and methyl groups in the 2850-3100 cm⁻¹ region.

-

C-O stretching of the methoxy group around 1250 cm⁻¹.

-

C=N and C=C stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 151, corresponding to the molecular weight of the compound.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry, serving as a versatile and valuable intermediate in the synthesis of targeted kinase inhibitors. Its unique structural features enable the development of potent and selective drugs that can modulate key signaling pathways, such as the PI3K/mTOR pathway, which are implicated in a variety of diseases. A thorough understanding of its synthesis, reactivity, and role in drug design is essential for researchers and scientists working at the forefront of drug discovery.

References

- Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063-4091. [Link]

- Gao, H., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2754. [Link]

- Li, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1476573. [Link]

- Bonnet, P., et al. (2014). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 19(6), 7348-7383. [Link]

- Wang, X., et al. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters, 9(5), 453-458. [Link]

- Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & medicinal chemistry, 21(14), 4063–4091. [Link]

- El-Sayed, N. F., et al. (2022). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of enzyme inhibition and medicinal chemistry, 37(1), 315–332. [Link]

- MySkinRecipes. (n.d.). This compound.

- Rovner, A. J., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(19), 11867. [Link]

- ResearchGate. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

- MySkinRecipes. (n.d.). This compound.

- ResearchGate. (n.d.). Figure S26. 13 C NMR spectrum of 1-(3-Methoxyphenyl)ethanone oxime (2m).

- Sambathkumar, K., & Ravichandran, G. (2016). FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. Oriental Journal of Chemistry, 32(1), 355-367. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound [myskinrecipes.com]

- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 1-(2-Methoxypyridin-3-YL)ethanone

Abstract

This technical guide provides a comprehensive, in-depth analysis of the methodologies and scientific reasoning employed in the structural elucidation of 1-(2-methoxypyridin-3-yl)ethanone. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the techniques used to confirm the molecular structure of complex organic compounds. By integrating data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, this guide not only presents the evidence for the structure but also explains the causal relationships behind the experimental choices and data interpretation, ensuring a robust and self-validating analytical process.

Introduction: The Significance of Structural Verification

This compound is a substituted pyridine derivative that serves as a crucial building block in medicinal chemistry. Its structural features, including a reactive carbonyl group and a methoxy-substituted pyridine ring, make it a valuable intermediate in the synthesis of various biologically active molecules, such as kinase inhibitors for cancer therapy and agents targeting neurological disorders.[1] The precise arrangement of these functional groups is paramount, as even minor structural variations can dramatically alter a molecule's biological activity and metabolic stability.

Therefore, rigorous structural elucidation is not merely a procedural step but a foundational requirement for advancing drug discovery and development programs. This guide details the logical workflow and multi-technique spectroscopic approach required to unequivocally confirm the identity and structure of this compound.

The Analytical Workflow: A Strategy for Unambiguous Confirmation

Caption: A logical workflow for structural elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

3.1. Theoretical Basis

Mass spectrometry (MS) is the initial and fundamental step in structural analysis. It provides the mass-to-charge ratio (m/z) of the molecular ion, which directly corresponds to the compound's molecular weight. High-resolution mass spectrometry (HRMS) can determine this value with enough precision to allow for the calculation of the elemental formula, a critical piece of information that constrains the possible atomic arrangements.

3.2. Experimental Protocol: High-Resolution Time-of-Flight (HR-TOF) MS

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) to produce protonated molecules [M+H]⁺.

-

Analysis: The ions are accelerated through a time-of-flight analyzer, which separates them based on their mass-to-charge ratio.

-

Data Interpretation: The resulting spectrum is analyzed to identify the peak corresponding to the molecular ion.

3.3. Data Interpretation and Structural Confirmation

For this compound, the expected molecular formula is C₈H₉NO₂. The theoretical monoisotopic mass for this formula is 151.0633 g/mol . HRMS analysis would be expected to yield a molecular ion peak at an m/z value that is consistent with this calculated mass, confirming the elemental composition. The fragmentation pattern can also provide clues about the structure; for instance, the loss of a methyl group (CH₃) or an acetyl group (CH₃CO) would be anticipated.

Infrared Spectroscopy: Identifying Functional Groups

4.1. Theoretical Basis

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the types of bonds present. For this compound, key functional groups include the C=O of the ketone, the C-O of the methoxy group, and the C=C and C=N bonds of the pyridine ring.

4.2. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the neat sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies.[2]

4.3. Expected Spectral Features and Interpretation

The IR spectrum of this compound is expected to show several characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3100 | C-H stretch | Aromatic (Pyridine Ring) |

| ~2850-2960 | C-H stretch | Aliphatic (Methyl Groups) |

| ~1680-1700 | C=O stretch | Aryl Ketone |

| ~1570-1600 | C=C and C=N stretch | Pyridine Ring |

| ~1250-1300 | C-O stretch | Aryl Ether (Methoxy) |

The presence of a strong absorption band around 1690 cm⁻¹ is a key indicator of the ketone's carbonyl group. The bands in the 1570-1600 cm⁻¹ region are characteristic of the pyridine ring vibrations.[3][4] The C-O stretching of the methoxy group provides further confirmation of this substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule. It provides information about the chemical environment, connectivity, and spatial relationships of individual atoms.

¹H NMR Spectroscopy: Probing the Proton Environment

5.1.1. Theoretical Basis

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment (chemical shift), the number of neighboring protons (multiplicity), and the number of protons of each type (integration).

5.1.2. Experimental Protocol: High-Field ¹H NMR

-

Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5]

-

Data Acquisition: The ¹H NMR spectrum is recorded on a high-field spectrometer (e.g., 400 MHz or higher).

-

Data Interpretation: The chemical shifts, integration values, and coupling patterns are analyzed to assign each signal to a specific proton in the molecule.

5.1.3. Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum of this compound is expected to show the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | Doublet of doublets | 1H | H-6 (Pyridine) |

| ~7.8 | Doublet of doublets | 1H | H-4 (Pyridine) |

| ~7.0 | Doublet of doublets | 1H | H-5 (Pyridine) |

| ~3.9 | Singlet | 3H | OCH₃ |

| ~2.6 | Singlet | 3H | COCH₃ |

-

Chemical Shifts: The pyridine protons are deshielded and appear in the aromatic region (7.0-8.5 ppm). The methoxy and acetyl protons are shielded and appear at higher fields.

-

Multiplicity: The coupling patterns of the pyridine protons (H-4, H-5, and H-6) reveal their connectivity. H-6 is coupled to H-5 and H-4 (long-range), H-4 is coupled to H-5 and H-6, and H-5 is coupled to H-4 and H-6.

-

Integration: The relative areas under each peak correspond to the number of protons, confirming the presence of three pyridine protons, a three-proton methoxy group, and a three-proton acetyl group.

¹³C NMR Spectroscopy: Characterizing the Carbon Framework

5.2.1. Theoretical Basis

¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, offering a direct count of the non-equivalent carbons and information about their chemical environment.

5.2.2. Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum of this compound should display eight distinct signals, corresponding to the eight carbon atoms in the molecule.[6]

| Chemical Shift (δ, ppm) | Assignment |

| ~198-202 | C=O (Ketone) |

| ~160-165 | C-2 (Pyridine, attached to OCH₃) |

| ~145-150 | C-6 (Pyridine) |

| ~135-140 | C-4 (Pyridine) |

| ~120-125 | C-3 (Pyridine, attached to C=O) |

| ~110-115 | C-5 (Pyridine) |

| ~53-56 | OCH₃ |

| ~28-32 | COCH₃ |

The downfield chemical shift of the carbonyl carbon is highly characteristic. The chemical shifts of the pyridine carbons are influenced by the electronegativity of the nitrogen atom and the electronic effects of the substituents.

Caption: Integration of NMR data for structural deduction.

Conclusion: Synthesizing the Evidence for Final Confirmation

The structural elucidation of this compound is achieved through the systematic and integrated application of multiple spectroscopic techniques. Mass spectrometry confirms the molecular formula (C₈H₉NO₂). Infrared spectroscopy identifies the key functional groups: a ketone, a methoxy group, and a pyridine ring. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive connectivity map of the atoms, confirming the 2,3-disubstitution pattern on the pyridine ring. The convergence of data from these independent analytical methods provides an unambiguous and trustworthy confirmation of the molecule's structure, which is essential for its application in research and development.

References

- SPIE Digital Library. (n.d.). Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy.

- Asian Journal of Chemistry. (1997). Infrared Spectral Studies of Some Substituted Pyridines.

- Canadian Journal of Chemistry. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.

- Biosynth. (n.d.). This compound | 131674-40-3.

- CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.

- Taylor & Francis Online. (n.d.). Infrared Spectral-Structural Correlations of Some Substituted Pyridines.

- PubChem. (n.d.). 2-Acetylpyridine.

- MySkinRecipes. (n.d.). This compound.

- ACS Publications. (n.d.). Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors.

- Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: -.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

Sources

An In-depth Technical Guide to the Solubility of 1-(2-Methoxypyridin-3-YL)ethanone in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1-(2-Methoxypyridin-3-YL)ethanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, provides detailed experimental protocols for empirical determination, and offers predictive insights based on its molecular structure. Given the absence of specific quantitative solubility data in publicly available literature for this compound, this guide emphasizes the foundational knowledge and practical methodologies required to ascertain its solubility profile in various organic solvents.

Introduction to this compound

This compound is a substituted pyridine derivative with the chemical formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol . Its structure, featuring a pyridine ring, a methoxy group, and an ethanone substituent, suggests a molecule with moderate polarity. Understanding the solubility of this compound is crucial for a variety of applications, including chemical synthesis, formulation development in the pharmaceutical industry, and analytical method development. The choice of an appropriate solvent is often dictated by the compound's solubility, which in turn affects reaction rates, crystallization, and bioavailability.[1]

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | |

| Molecular Weight | 151.16 g/mol | |

| Physical Form | Liquid | |

| InChI Key | JOYKURWXKUIHDB-UHFFFAOYSA-N |

Theoretical Framework for Solubility Prediction

The solubility of an organic compound is governed by the principle of "like dissolves like," which emphasizes that substances with similar polarities tend to be miscible.[2] The overall polarity of a molecule is a composite of its functional groups and the non-polar hydrocarbon backbone.[3]

Molecular Structure Analysis of this compound:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative and possesses a lone pair of electrons, making it a polar component capable of acting as a hydrogen bond acceptor.[4][5] Pyridine itself is miscible with a wide array of both polar and non-polar solvents, including water, ethanol, ether, benzene, and chloroform.[4][5][6]

-

Methoxy Group (-OCH₃): The oxygen atom in the methoxy group also contributes to the molecule's polarity and can act as a hydrogen bond acceptor.

-

Ethanone Group (-C(O)CH₃): The carbonyl group (C=O) is polar and can accept hydrogen bonds.

-

Hydrocarbon Components: The methyl groups and the aromatic ring contribute non-polar characteristics.

Based on this structure, this compound is expected to be a polar molecule. Its solubility will be highest in polar aprotic and polar protic solvents. The presence of multiple hydrogen bond acceptors suggests good solubility in solvents that can act as hydrogen bond donors.

Factors Influencing Solubility:

-

Polarity: The polarity of the solvent will be the primary determinant of solubility.[2][7]

-

Hydrogen Bonding: The ability of the solvent to engage in hydrogen bonding with the solute will significantly impact solubility.[2][8]

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[7]

-

Molecular Size: Larger molecules can be more difficult for solvent molecules to solvate, potentially reducing solubility.[7]

Experimental Determination of Solubility

Due to the lack of published quantitative data, empirical determination of the solubility of this compound is necessary. The following are standard, reliable methods for this purpose.

Isothermal Saturation Method (Gravimetric Analysis)

This method directly measures the mass of the solute that dissolves in a specific volume of a solvent at a constant temperature to reach saturation.[9]

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking water bath or a magnetic stirrer in a temperature-controlled environment is recommended.

-

Phase Separation: Allow the undissolved solute to settle. Centrifugation can be used to expedite this process.

-

Sampling: Carefully withdraw a known volume of the clear, saturated supernatant. It is crucial to avoid disturbing the undissolved solid. Filtration through a syringe filter (e.g., 0.45 µm) at the experimental temperature is recommended.[10]

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that will not cause the solute to decompose or sublime).[9][10]

-

Mass Determination: Once the solvent is completely removed, cool the container in a desiccator and weigh it again. The difference in mass corresponds to the amount of dissolved solute.

-

Calculation: The solubility is calculated as the mass of the dissolved solute per volume of the solvent (e.g., in g/L or mg/mL).

Diagram of the Isothermal Saturation Workflow:

Caption: Workflow for the Isothermal Saturation Method.

Spectrophotometric Method

This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis spectrum and is often faster than the gravimetric method.

Protocol:

-

Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Create a series of standard solutions of decreasing concentrations through serial dilutions.[10]

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear (Beer-Lambert Law).[10]

-

-

Saturated Solution Preparation: Prepare a saturated solution as described in steps 1 and 2 of the Isothermal Saturation Method.

-

Analysis:

-

Withdraw a clear aliquot of the saturated supernatant after filtration.

-

Accurately dilute the saturated solution with the solvent to bring the absorbance into the linear range of the calibration curve. Record the dilution factor.[9]

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation: Use the absorbance of the diluted sample and the equation from the calibration curve to determine its concentration. Multiply this concentration by the dilution factor to find the concentration of the saturated solution, which represents the solubility.

Diagram of the Spectrophotometric Method Workflow:

Caption: General workflow for solubility determination via spectrophotometry.

Predictive Qualitative Solubility Profile

Based on the structural analysis, the following qualitative solubility profile for this compound in common organic solvents can be predicted:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High | Capable of hydrogen bonding with the pyridine nitrogen and ether/carbonyl oxygens. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | High to Moderate | Strong dipole-dipole interactions with the polar functional groups of the solute.[3] |

| Moderately Polar | Dichloromethane, Chloroform | Moderate | Can engage in dipole-dipole interactions. Chloroform can also act as a weak hydrogen bond donor. |

| Non-polar | Hexane, Toluene, Diethyl Ether | Low to Very Low | "Like dissolves like" principle suggests poor interaction between a polar solute and non-polar solvents.[2][3] Diethyl ether may show slightly better solubility due to its ether linkage. |

Safety, Handling, and Disposal